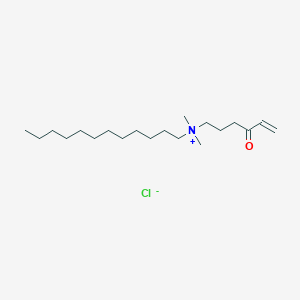![molecular formula C14H21ClGe B15160965 Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane CAS No. 671810-31-4](/img/structure/B15160965.png)
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane is an organogermanium compound with the molecular formula C14H21ClGe It is characterized by the presence of a germanium atom bonded to a chloro group, two ethyl groups, and a 2-(4-ethenylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane typically involves the reaction of diethylgermanium dichloride with 2-(4-ethenylphenyl)ethylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours. After completion, the product is purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming diethylgermane derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or alkoxides, to form new organogermanium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under mild conditions.
Major Products Formed
Oxidation: Germanium dioxide and other oxidized derivatives.
Reduction: Diethylgermane derivatives.
Substitution: Various organogermanium compounds depending on the nucleophile used.
Scientific Research Applications
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
Mechanism of Action
The mechanism by which Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, it may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Chloro[2-(4-ethenylphenyl)ethyl]dimethylgermane
- Chloro[2-(4-ethenylphenyl)ethyl]diphenylgermane
- Chloro[2-(4-ethenylphenyl)ethyl]diethylsilane
Uniqueness
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs. The germanium atom’s larger atomic radius and different electronic configuration result in variations in reactivity and stability, making this compound particularly interesting for specialized applications.
Properties
CAS No. |
671810-31-4 |
|---|---|
Molecular Formula |
C14H21ClGe |
Molecular Weight |
297.40 g/mol |
IUPAC Name |
chloro-[2-(4-ethenylphenyl)ethyl]-diethylgermane |
InChI |
InChI=1S/C14H21ClGe/c1-4-13-7-9-14(10-8-13)11-12-16(15,5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3 |
InChI Key |
OXCRQSYSWRUAMS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CCC1=CC=C(C=C1)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
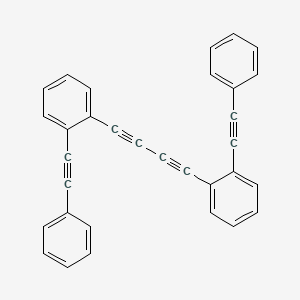

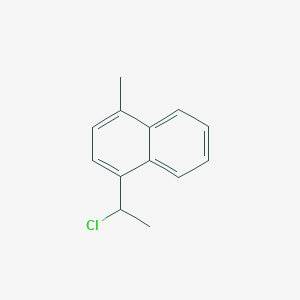
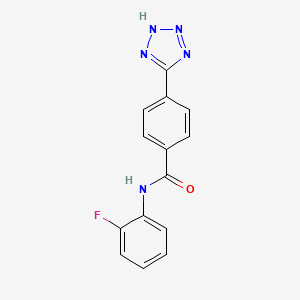
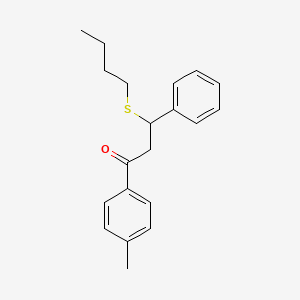

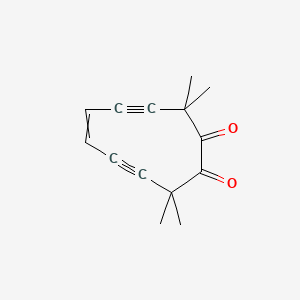

![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
